molecular formula Ni B084663 Nickel-61 CAS No. 14928-10-0

Nickel-61

Cat. No.: B084663
CAS No.: 14928-10-0
M. Wt: 60.931055 g/mol
InChI Key: PXHVJJICTQNCMI-NJFSPNSNSA-N
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Description

Nickel-61 (⁶¹Ni) is a stable isotope of nickel, comprising 28 protons, 33 neutrons, and 28 electrons . It is one of five stable nickel isotopes, with a natural abundance of approximately 1.13% . Key characteristics include:

  • Nuclear Spin: this compound is the only stable nickel isotope with a nuclear spin (I = 3/2), enabling its use in electron paramagnetic resonance (EPR) spectroscopy .
  • Mössbauer Spectroscopy: Its nuclear properties make it a critical component in Mössbauer spectrometry, particularly as a single-line source for hyperfine interaction studies .
  • Production: ⁶¹Ni can be synthesized via deuteron bombardment of natural or enriched nickel targets, as well as through proton-induced reactions on zinc isotopes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel-61 can be produced through the process of isotope separation from naturally occurring nickel. This involves techniques such as gas centrifugation or electromagnetic separation, which exploit the slight differences in mass between the isotopes to achieve separation .

Industrial Production Methods: Industrially, this compound is often produced as a byproduct of nuclear reactions. For instance, it can be generated in nuclear reactors through neutron capture processes involving nickel-60. The resulting this compound can then be extracted and purified for various applications .

Chemical Reactions Analysis

Types of Reactions: Nickel-61, like other isotopes of nickel, can participate in a variety of chemical reactions:

Common Reagents and Conditions:

    Oxidation: Oxygen gas at elevated temperatures.

    Reduction: Hydrogen gas at high temperatures.

    Substitution: Various organic ligands and solvents under controlled laboratory conditions.

Major Products Formed:

    Oxidation: Nickel(II) oxide (NiO).

    Reduction: Metallic nickel.

    Substitution: Organonickel compounds.

Comparison with Similar Compounds

Comparison with Other Nickel Isotopes

Nickel has five stable isotopes: ⁵⁸Ni (68.08%), ⁶⁰Ni (26.23%), ⁶¹Ni (1.13%), ⁶²Ni (3.59%), and ⁶⁴Ni (0.91%) . Below is a comparative analysis:

Property Nickel-58 Nickel-60 Nickel-61 Nickel-62 Nickel-64
Neutrons 30 32 33 34 36
Natural Abundance (%) 68.08 26.23 1.13 3.59 0.91
Nuclear Spin (I) 0 0 3/2 0 0
Key Applications Most abundant Neutron absorption EPR, Mössbauer Highest binding energy (8.7946 MeV/nucleon) Radiogenic studies

Key Differences :

  • Nuclear Spin: Only ⁶¹Ni has a non-zero spin, enabling magnetic resonance techniques .
  • Binding Energy : ⁶²Ni exhibits the highest mean nuclear binding energy per nucleon, making it significant in nuclear physics .
  • Abundance : ⁶¹Ni’s low natural abundance necessitates enrichment for practical applications, unlike ⁵⁸Ni or ⁶⁰Ni .

Comparison with Isotopes of Other Elements

Cobalt-55 and Cobalt-60

Cobalt isotopes (e.g., ⁵⁵Co, ⁶⁰Co) are often compared to ⁶¹Ni due to overlapping production pathways. For example:

  • Production : ⁵⁸Co is generated via proton irradiation of enriched ⁶¹Ni targets, highlighting ⁶¹Ni’s role as a precursor in radiochemistry .
  • Applications: While ⁶¹Ni is used in spectroscopy, cobalt isotopes are theranostic agents (e.g., ⁶⁰Co for radiotherapy) .

Iron-57

Iron-57 (⁵⁷Fe) dominates Mössbauer spectroscopy due to its low-energy gamma rays. However, ⁶¹Ni is preferred in specialized setups requiring:

  • Hyperfine Interaction Studies : ⁶¹Ni’s single-line source simplifies measurements of quadrupole splitting and magnetic hyperfine fields .
  • High-Energy Applications : Unlike ⁵⁷Fe, ⁶¹Ni’s higher gamma-ray energy (67.4 keV) allows deeper material penetration .

Radiochemistry and Nuclear Analysis

  • Standard Reference Material : ⁶¹Ni is used to calibrate detectors and validate nuclear reaction cross-sections .
  • Tracer Studies : Enriched ⁶¹Ni tracks metal uptake in biological systems, such as in the yersiniabactin metallophore system of pathogens .

Medical Imaging

  • Copper-61 Production : ⁶¹Ni serves as a target for deuteron-induced production of ⁶¹Cu, a positron-emitting isotope for PET imaging .

Data Tables

Table 1: Isotope Production Pathways

Isotope Production Reaction Energy Threshold Application
⁶¹Cu ⁶¹Ni(d,2n)⁶¹Cu 10.3 MeV PET imaging
⁵⁸Co ⁶¹Ni(p,α)⁵⁸Co 15 MeV Theranostics

Table 2: Mössbauer Parameters

Isotope Gamma Energy (keV) Half-Life Use Case
⁶¹Ni 67.4 Stable Hyperfine interactions
⁵⁷Fe 14.4 Stable Material science

Biological Activity

Nickel-61 (61Ni^{61}\text{Ni}) is a stable isotope of nickel that plays a significant role in various biological processes, particularly in microbial metabolism and potential toxicological effects on human health. This article reviews the biological activity of this compound, highlighting its roles, mechanisms of action, and associated health risks based on diverse scientific research.

Overview of this compound

This compound is characterized by its nuclear spin of 3/23/2, making it useful in nuclear magnetic resonance (NMR) spectroscopy. This property allows researchers to study the structure and dynamics of nickel-containing biological compounds, particularly enzymes that depend on nickel for their activity. Nickel is an essential trace element for certain microorganisms and has been implicated in various biochemical pathways.

Biological Roles of Nickel

1. Essential Nutrient for Microorganisms:
Nickel is crucial for the growth and metabolism of specific microbes. For instance, it is a cofactor for enzymes such as urease and hydrogenase, which are vital in nitrogen fixation and hydrogen metabolism, respectively. Research has shown that certain bacteria can utilize nickel effectively, with specific operons (e.g., nik operon in Escherichia coli) regulating nickel uptake and utilization .

2. Mechanism of Action:
Nickel operates through several mechanisms:

  • Enzyme Activation: Nickel ions activate enzymes by binding to specific sites, facilitating catalytic reactions.
  • Gene Regulation: Nickel can influence gene expression through proteins like NikR, which regulates the transcription of nickel transport genes based on intracellular nickel concentrations .

Toxicological Effects

While nickel is essential for some organisms, its exposure can lead to adverse health effects in humans:

1. Genotoxicity and Carcinogenicity:
Nickel compounds, especially insoluble forms like nickel sulfide (Ni3S2Ni_3S_2), have been associated with increased cancer risk. Studies indicate that exposure to these compounds can lead to DNA damage and mutations, contributing to tumor formation . For example:

  • Research involving refinery workers showed a correlation between nickel exposure and increased incidences of lung and nasal cancers .

2. Occupational Exposure:
Occupational settings expose workers to high levels of nickel, primarily through inhalation. Studies have documented elevated risks for respiratory diseases and cancer among workers in nickel processing industries . A notable study indicated that long-term exposure to soluble nickel compounds significantly increased the risk of lung cancer among refinery workers .

Case Studies

StudyFindings
Clemens et al. (2003)Documented morphologic transformation in mouse fibroblasts due to exposure to refinery dust containing nickel arsenide, correlating with increased cancer incidences .
Grimsrud et al. (2009)Found a strong association between total nickel exposure and lung cancer risk among workers exposed to various nickel compounds over extended periods .
Kiilunen et al. (2003)Analyzed micronuclei in buccal mucosa smears from refinery workers; indicated genotoxic effects linked to occupational exposure .

Research Findings

Recent studies have focused on the molecular mechanisms underlying nickel-induced toxicity:

  • Reactive Oxygen Species (ROS): Nickel exposure has been shown to increase ROS levels, leading to oxidative stress and cellular damage. In animal models, this resulted in significant alterations in antioxidant enzyme activity .
  • Cellular Apoptosis: Nickel nanoparticles have been linked to increased apoptosis markers in ovarian cells, indicating potential reproductive toxicity .

Q & A

Basic Research Questions

Q. What nuclear properties of Nickel-61 make it uniquely suited for spectroscopic studies?

Methodological Answer: this compound (²⁸Ni⁶¹) is the only stable nickel isotope with a nuclear spin quantum number I=3/2I = 3/2, enabling its use in Electron Paramagnetic Resonance (EPR) spectroscopy for studying paramagnetic centers in materials . Its stable isotopic abundance (1.14%) and Mossbauer-active nature allow precise hyperfine interaction measurements. For EPR experiments, researchers should:

  • Prepare samples with controlled isotopic enrichment to minimize interference from other nickel isotopes.
  • Optimize spectrometer settings (e.g., microwave frequency, magnetic field modulation) to detect weak signals from low-abundance isotopes .

Q. How is this compound employed in Mossbauer spectroscopy experiments?

Methodological Answer: this compound is used as a single-line radioactive source (e.g., ⁶¹Co embedded in a non-magnetic matrix) to study recoil-free gamma-ray absorption. Key steps include:

  • Designing compact transducers to enable simultaneous dual-spectrum measurements, improving data collection efficiency .
  • Using proportional counters (e.g., gas-filled detectors) to quantify gamma-ray flux and resolve spectral overlaps .
  • Validating results against standard reference materials (e.g., tin shift standards) to ensure calibration accuracy .

Q. How can experimentalists optimize Mossbauer spectrometry setups for this compound to minimize signal noise?

Methodological Answer: Advanced setups require:

  • Cryostat integration : Stabilize samples at ultra-low temperatures (e.g., 4.2 K) to reduce lattice vibrations and enhance recoil-free fraction .
  • Backscatter geometry : Position detectors to capture conversion electrons, improving signal-to-noise ratios in thin-film studies .
  • Statistical validation : Apply counting statistics (e.g., Poisson distribution models) to distinguish true signals from background noise .

Q. What methodological challenges arise when reconciling conflicting cross-section data for this compound in neutron activation studies?

Methodological Answer: Discrepancies in thermal neutron cross-section values (e.g., 3.8–4.2 barns) may stem from:

  • Flux monitor variability : Use dual monitors (e.g., gold and cobalt) to calibrate neutron flux across experiments .
  • Isotopic interference : Employ radiochemical separation (e.g., ion-exchange chromatography) to isolate this compound from competing isotopes like ⁵⁹Ni .
  • Uncertainty propagation : Apply Monte Carlo simulations to quantify systematic errors in detection limits and flux measurements .

Q. How can computational models improve predictions of this compound’s nuclear structure?

Methodological Answer:

  • Density Functional Theory (DFT) : Model nuclear binding energy and spin-orbit coupling using self-consistent crystal field parameters .
  • Validation : Compare predicted Mossbauer isomer shifts with empirical data (e.g., tin standards) to refine model accuracy .
  • Limitations : Address discrepancies in mean nuclear binding energy calculations (e.g., Nickel-62’s higher binding energy per nucleon) to avoid overfitting .

Q. Guidelines for Addressing Data Contradictions

  • Root-cause analysis : Identify whether contradictions arise from instrumental limitations (e.g., detector resolution) or isotopic impurities .
  • Reproducibility protocols : Share raw spectra and calibration datasets as supplementary materials to enable cross-lab validation .
  • Peer review : Submit methods to journals emphasizing technical rigor (e.g., Nuclear Science and Techniques) for iterative refinement .

Properties

IUPAC Name

nickel-61
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ni/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHVJJICTQNCMI-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[61Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ni
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164216
Record name Nickel, isotope of mass 61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

60.931055 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14928-10-0
Record name Nickel, isotope of mass 61
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014928100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nickel, isotope of mass 61
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hydrogenation of the epoxy-terminated polyisoprene having a theoretical average number molecular weight of about 2000 was accomplished as follows: In a flame dried flask, 7.15 grams of the oxirane functional polyisoprene was dissolved in 80 ml of cyclohexane and transferred to a dry Parr reactor under nitrogen. A nickel octanoate solution prepared by dissolving 3.0 grams of nickel octanoate in 300 ml of dry cyclohexane, 7.2 ml, (0.2 mole percent based on the number of double bonds to be hydrogenated) was charged to a separate flame dried bottle. The nickel octanoate solution was green. A 1.0 M triisobutylaluminum solution in toluene, 0.63 mls, (0.6 mole percent based on the number of double bonds to be hydrogenated) was added. Immediately, the green solution of nickel octanoate turned brown and colloidal nickel formed. The colloidal nickel was aged at about 25° C. for 15 minutes, and then transferred to the reactor containing the epoxy-terminated polyisoprene. The nitrogen was displaced by hydrogen at 50 psi of pressure and the reactor temperature was increased to 65°-70° C. with agitation. Disappearance of the double bonds was monitored by NMR, after 36 hours another catalyst addition containing 0.1 mole percent nickel was made. The reaction was allowed to proceed for another 8 hours under the same conditions, and then a final catalyst addition containing 0.1 mole percent nickel was made and the reaction was allowed to proceed for a final 8 hour time period. The epoxy-terminated hydrogenated polyisoprene product was isolated by precipitating the polymer into methanol and drying in a vacuum oven. Proton NMR analysis indicated that 97% of the double bonds were saturated without significant degradation of the epoxy groups.
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nickel octanoate
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Synthesis routes and methods II

Procedure details

Under an inert atmosphere such as dry nitrogen or argon, a Ni(COD)2 solution is prepared by dissolving Ni(COD)2 (0.039 g) in toluene (2.79 g). A toluene solution, or other appropriate solvent solution, of the multidentate P-containing ligand or a ligand mixture comprising a multidentate P-containing ligand to be tested (0.230 mL of 0.062 mol total multidentate P-containing ligand/L of toluene) is treated with the Ni(COD)2 solution (0.320 mL) and thoroughly mixed to provide a catalyst solution with a zero-valent nickel/multidentate P-containing ligand molar ratio of about 1/1. A cis-2-pentenenitrile (cis-2PN)/ZnCl2 solution is prepared by dissolving ZnCl2 (0.017 g in 1.02 g cis-2PN). A sample of catalyst solution (0.100 mL) is treated with cis-2PN/ZnCl2 solution (0.025 mL); the resulting mixture has cis-2PN/nickel molar ratio of about 123 and a ZnCl2/nickel molar ratio of about 0.96/1. Over a period of 16 hours, the mixture is heated to about 50° C. and exposed to HCN vapor supplied from a reservoir of uninhibited, liquid HCN at ambient temperature (619 mm Hg or 82.5 kPa vapor pressure at 20° C). The reaction mixture is then cooled to ambient temperature, treated with acetonitrile (0.125 mL), and analyzed by gas chromatography for the amount of ADN, MGN, and 2-ethylsuccinonitrile produced, in order to calculate the percent conversion of 2PN to dinitriles.
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Synthesis routes and methods III

Procedure details

Methods for the production of nickel or ammonium hypophosphite are disclosed, including combining sodium hypophosphite with nickel or ammonium sulfate to produce sodium sulfate and nickel or ammonium hypophosphite, and lowering the temperature of the solution containing the sodium sulfate to crystallize out the sodium sulfate.
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Synthesis routes and methods IV

Procedure details

However, the composition of nickel and zinc in the nickel-zinc alloy layer 5 was purposely deviated from the range according to the present invention in which the content of nickel is 70 to 88 wt % and the content of zinc is the balance. Thus, for this nickel-zinc alloy layer 5, a pyrophosphate based solution was prepared using zinc pyrophosphate (ZnP2O7·3H2O), nickel sulfate (NiSO4·7H2O) and potassium pyrophosphate (K2P4O7) so that the solution had a composition with 1.0 g/l of zinc, 1.5 g/l of nickel and 100 g/l of potassium pyrophosphate, and in the solution at a liquid temperature of 30° C., the copper foil itself was made to undergo cathode polaraization with the use of a stainless plate for the counter electrode under conditions of current density of 1 A/dm2 and electrolysis time of 300 seconds, thereby providing an alloy composition with 1.14 g/m2 (59.1 wt %) of nickel and 0.79 g/cm2 (40.9 wt %) of zinc. The weight thickness of the nickel-zinc alloy layer 5 was 1.93 g/m2. In concurrence with this formation of the nickel-zinc alloy layer 5 on the nodular treatment side 4, 0.10 g/m2 of nickel-zinc layer was formed on the shiny side 6 of the untreated copper foil 2 as a corrosion prevention layer.
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